(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol
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Overview
Description
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol is a complex organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a dodec-9-yn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol depends on its interaction with molecular targets. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation and labeling studies.
Properties
CAS No. |
87583-40-2 |
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Molecular Formula |
C18H36O2Si |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(2R)-12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol |
InChI |
InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3/t17-/m1/s1 |
InChI Key |
BCTXTEIFSIJAFR-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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